5-Bromo-3-isobutoxybenzofuran-2-carboxylicacid
CAS No.:
Cat. No.: VC15841335
Molecular Formula: C13H13BrO4
Molecular Weight: 313.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13BrO4 |
|---|---|
| Molecular Weight | 313.14 g/mol |
| IUPAC Name | 5-bromo-3-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H13BrO4/c1-7(2)6-17-11-9-5-8(14)3-4-10(9)18-12(11)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) |
| Standard InChI Key | JKEFKPRHJSZIMS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s benzofuran core consists of a fused benzene and furan ring, with substituents influencing its electronic and steric properties. The bromine atom at the 5-position introduces electronegativity and steric bulk, while the isobutoxy group () at the 3-position enhances lipophilicity. The carboxylic acid moiety at the 2-position enables hydrogen bonding and salt formation, critical for solubility and derivatization .
Table 1: Key Molecular Descriptors
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the benzofuran protons, isobutoxy methyl groups, and carboxylic acid proton. For example:
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NMR: Aromatic protons resonate between δ 7.2–7.8 ppm, while the isobutoxy methyl groups appear as a doublet near δ 1.0 ppm .
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NMR: The carbonyl carbon of the carboxylic acid group resonates near δ 170 ppm, with the benzofuran carbons spanning δ 110–160 ppm .
Mass Spectrometry (MS) exhibits a molecular ion peak at m/z 313.14 (M), with fragmentation patterns consistent with loss of the isobutoxy group () and decarboxylation .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from benzofuran precursors:
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Bromination: Electrophilic bromination of 3-isobutoxybenzofuran-2-carboxylic acid using or (N-bromosuccinimide) introduces the bromine atom at the 5-position .
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Etherification: Introduction of the isobutoxy group via nucleophilic substitution between a phenolic intermediate and isobutyl bromide under basic conditions (e.g., ) .
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Carboxylic Acid Formation: Oxidation of a methyl ester precursor or hydrolysis of a nitrile group yields the final carboxylic acid functionality .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Bromination | 65–75 | ||
| Etherification | Isobutyl bromide, , DMF, 100°C | 70–80 | |
| Hydrolysis | 85–90 |
Purification and Quality Control
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity, with retention times typically around 12–14 minutes .
Physicochemical Properties
Solubility and Lipophilicity
The compound is sparingly soluble in water (<1 mg/mL) due to its lipophilic isobutoxy group but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Its calculated LogP (octanol-water partition coefficient) of 3.2 suggests moderate membrane permeability, making it suitable for drug discovery frameworks .
Stability Profile
Stability studies indicate degradation under prolonged exposure to UV light (λ > 300 nm) and elevated temperatures (>100°C), with decomposition products identified as debrominated and decarboxylated derivatives. Storage recommendations include amber glass containers at −20°C under inert atmosphere.
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